2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

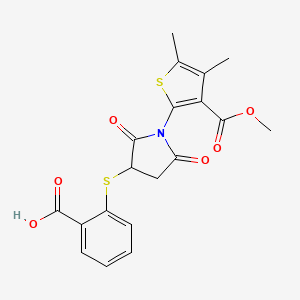

The compound "2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is a structurally complex molecule featuring a thiophene ring substituted with methyl and methoxycarbonyl groups, a pyrrolidinedione core, and a benzoic acid moiety linked via a thioether bond.

Properties

IUPAC Name |

2-[1-(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-9-10(2)27-17(15(9)19(25)26-3)20-14(21)8-13(16(20)22)28-12-7-5-4-6-11(12)18(23)24/h4-7,13H,8H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRNSGLNFMNIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetic acid and sulfur.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and carbonyl compounds.

Coupling Reactions: The thiophene and pyrrolidine rings are then coupled together using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.

Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and synthetic parallels from and general organic chemistry principles.

Physicochemical Properties

Reactivity and Stability

- The benzoic acid group in the target compound may confer pH-dependent solubility and metal-binding capacity, unlike the nitrile groups in 11a/b and 12.

- The thiophene’s electron-withdrawing methoxycarbonyl group could enhance electrophilic substitution reactivity compared to the methylfurans in 11a/b .

- The thioether linkage may reduce oxidative stability relative to ether or alkyl chains.

Biological Activity

The compound 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a benzoic acid moiety linked to a pyrrolidine derivative, which is further substituted with a thiophene group. The presence of methoxycarbonyl and dimethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 326.38 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes like cathepsins B and L, which are crucial in protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .

- Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties by modulating cytokine production (e.g., TNF-α and IL-1β), potentially through COX inhibition .

- Antimicrobial and Anticancer Activities : The presence of thiophene and benzoic acid moieties suggests potential antimicrobial and anticancer properties, as these structures are often associated with bioactive compounds .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds:

- Cytotoxicity Assays : Evaluations on human foreskin fibroblasts indicated no significant cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasome activity .

- Cell Growth Inhibition : Tests on various cancer cell lines (e.g., Hep-G2) revealed that certain derivatives could inhibit cell growth without affecting normal fibroblast cells significantly .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of a compound structurally similar to this compound in LPS-induced rats. The results showed a significant reduction in inflammatory markers (TNF-α and IL-1β), suggesting its therapeutic potential in inflammatory diseases .

Case Study 2: Proteasome Activation

Another study focused on the proteasome activation induced by benzoic acid derivatives. The findings indicated that certain compounds could enhance proteasome activity significantly, which is crucial for maintaining cellular homeostasis and combating age-related decline in protein degradation pathways .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.